molecular formula C10H15NO5 B6205576 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid CAS No. 1780105-40-9

1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6205576
CAS No.: 1780105-40-9
M. Wt: 229.2
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Description

1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 3-oxo (ketone) moiety, and a carboxylic acid functional group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for peptides or drug intermediates.

Properties

CAS No.

1780105-40-9

Molecular Formula

C10H15NO5

Molecular Weight

229.2

Purity

95

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Cyclobutylidene Meldrum’s Acid Formation

The synthesis begins with ketone 2 (4-methylpentan-2-one), which undergoes Knoevenagel condensation with Meldrum’s acid (14 ) in the presence of piperidine to yield cyclobutylidene Meldrum’s acid derivative 12 . This step establishes the cyclobutane core, with the reaction proceeding in methanol at room temperature for 17 hours, achieving an 88% yield after recrystallization.

Diastereoselective Reduction to Cis-1,3-Disubstituted Cyclobutane

Sodium borohydride-mediated reduction of 12 in tetrahydrofuran (THF) at −5 °C selectively produces the cis-1,3-disubstituted cyclobutane 11 with >98:2 diastereomeric ratio (dr). The stereochemical outcome is attributed to the equatorial attack of the hydride on the less hindered face of the cyclobutylidene intermediate.

Decarboxylation and tert-Butyl Ester Formation

Cyclobutane diester 10 undergoes selective hydrolysis using hydrochloric acid (HCl) and tert-butanol under reflux to afford mono-tert-butyl ester 19 . Triethylamine (Et₃N) is critical for suppressing acid-catalyzed side reactions, with optimal conditions requiring 5.3 equivalents of tert-butanol at 100 °C.

Deprotection and Boc-Amino Group Installation

Alternative Route via 3-Oxocyclobutane-1-Carboxylic Acid Intermediate

Synthesis of 3-Oxocyclobutane-1-Carboxylic Acid

A patent-described method synthesizes 3-oxocyclobutane-1-carboxylic acid (IV ) from 1,3-dichloroacetone and ethylene glycol. Ketol reaction forms 5,8-dioxy-spiro[3.4]octane-2,2-dicarboxylic acid dialkyl ester (III ), which undergoes HCl-mediated hydrolysis at 100 °C for 48–55 hours to yield IV in 70–85% purity.

Functionalization with Boc-Protected Amino Group

The carboxylic acid IV is esterified with Boc-protected hydroxylamine (BocNHOH) under EDCI/HOBt coupling conditions to form azanyl ester RCO₂NHBoc . Subsequent iron-catalyzed 1,3-nitrogen migration at 60 °C in dichloromethane (DCM) installs the α-Boc-amino group, yielding the target compound. This enantioconvergent approach is advantageous for racemic substrates, achieving dr >95:5.

Comparative Analysis of Synthetic Methods

Parameter Method 1 (Diastereoselective) Method 2 (Intermediate-Based)
Starting MaterialKetone 2 1,3-Dichloroacetone
Key StepKnoevenagel condensationKetol reaction
Diastereoselectivity>98:2 drN/A
Boc-IntroductionPost-reduction couplingAzanyl ester migration
Overall Yield~45% (multistep)~50% (multistep)
ScalabilityDemonstrated at 100g scaleLimited data

Optimization Challenges and Solutions

Byproduct Suppression in tert-Butyl Ester Formation

Excessive acid generation during 19 synthesis is mitigated by Et₃N (3 equivalents), which scavenges HCl and stabilizes the intermediate. Reducing solvent volume by 30% improves reaction kinetics during scale-up.

Enantiomeric Excess in Boc-Amination

Chiral auxiliaries such as (S)-1-phenylethylamine resolve racemic mixtures post-hydrogenolysis, enhancing enantiomeric excess (ee) to >99%. Alternatively, asymmetric catalysis using Fe(III)-salen complexes achieves 92% ee in nitrogen migration steps .

Chemical Reactions Analysis

Functional Group Reactivity Profile

Key reactive centers:

  • BOC-protected amine : Enables controlled deprotection for amine participation

  • Carboxylic acid : Participates in acid-base reactions, esterifications, and decarboxylation

  • 3-Oxo group : Undergoes nucleophilic additions and reductions

  • Cyclobutane ring : Contributes steric strain, influencing reaction kinetics

Deprotection of the BOC Group

The BOC group is cleaved under acidic conditions to expose the primary amine, a critical step for subsequent peptide synthesis:

BOC-protected amineTFA/CH2Cl2Free amine+CO2+tert-butanol\text{BOC-protected amine} \xrightarrow{\text{TFA/CH}_2\text{Cl}_2} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

Typical conditions:

Reagent SystemTemperatureTimeYield
Trifluoroacetic acid (TFA) in DCM0–25°C1–2 hr>95%
HCl in dioxane25°C4 hr85–90%

This reaction is essential for generating reactive amine intermediates in solid-phase peptide synthesis.

Peptide Coupling Reactions

The deprotected amine participates in amide bond formation with carboxylic acids or activated esters:
Common coupling reagents:

  • HOBt/EDCI : Forms active ester intermediates

  • DCC/DMAP : Facilitates carbodiimide-mediated coupling

Optimized parameters for coupling:

ParameterValue Range
SolventDMF, THF
Temperature0–25°C
Reaction time4–12 hr
Catalytic baseDIEA, NMM

Coupling efficiency exceeds 80% when using HOBt/EDCI in anhydrous DMF.

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation under specific conditions:

RCOOHΔ or Cu2+RH+CO2\text{RCOOH} \xrightarrow{\Delta \text{ or Cu}^{2+}} \text{RH} + \text{CO}_2

Experimental data:

ConditionTemperatureCatalystConversion
Thermal (neat)150°CNone45% (2 hr)
CuSO₄ in DMSO80°CCu²⁺ (5 mol%)92% (1 hr)

Decarboxylation is pH-sensitive, with optimal rates observed in mildly acidic media (pH 4–6).

Nucleophilic Additions at the 3-Oxo Group

The ketone undergoes nucleophilic additions, though steric hindrance from the cyclobutane ring moderates reactivity:

Demonstrated reactions:

  • Grignard addition : Forms tertiary alcohols (60–70% yield)

  • Wittig reaction : Generates alkenes (55% yield with stabilized ylides)

  • Reduction (NaBH₄) : Produces secondary alcohol (80% yield)

Esterification and Amidation

The carboxylic acid forms esters or amides via standard protocols:

Esterification (Fischer-Speier):

RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}

Amidation (Steglich):

RCOOH+R”NH2DCC/HOBtRCONHR”\text{RCOOH} + \text{R''NH}_2 \xrightarrow{\text{DCC/HOBt}} \text{RCONHR''}

Reaction efficiency comparison:

Reaction TypeReagent SystemSolventYield
EsterificationH₂SO₄ (cat.)MeOH75%
AmidationEDCI/HOBtDMF88%

Stability Considerations

The compound exhibits limited thermal stability above 120°C, with degradation pathways including:

  • BOC group cleavage

  • Cyclobutane ring opening

  • Ketone tautomerization

Storage at –20°C in anhydrous DMSO preserves integrity for >6 months .

Scientific Research Applications

Synthesis and Use in Drug Development

The compound serves as a versatile intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to be utilized in the development of various bioactive molecules. Specifically, the tert-butoxycarbonyl (Boc) group is commonly used for protecting amine functionalities during peptide synthesis, making it crucial in the development of peptide-based drugs.

Case Study: Peptide Synthesis

In a study focusing on the synthesis of cyclic peptides, 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid was employed as a building block. The Boc group facilitated the selective protection of amino acids, allowing for the formation of cyclic structures that exhibited enhanced biological activity compared to their linear counterparts .

Biological Applications

Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function.

Case Study: Antimicrobial Activity

A recent investigation into derivatives of this compound showed promising results against various strains of bacteria. The studies revealed that modifications to the cyclobutane ring could enhance potency and selectivity towards bacterial targets .

Applications in Material Science

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the development of polymers and nanomaterials. The cyclobutane moiety can participate in polymerization reactions, leading to materials with unique properties.

Case Study: Polymerization Studies

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This was evidenced by comparative studies where polymers containing this compound outperformed traditional materials under stress tests .

Mechanism of Action

The mechanism by which 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with biological targets. The oxo group can engage in hydrogen bonding and other interactions with enzymes and receptors.

Comparison with Similar Compounds

1-Aminocyclobutane Carboxylic Acid (ACBC)

Key Differences :

  • Functional Groups: ACBC lacks the Boc-protected amino group and 3-oxo moiety present in the target compound, instead possessing a free amino group and unmodified cyclobutane .
  • Molecular Weight: ACBC (C₅H₉NO₂, MW = 131.13) is significantly smaller than the target compound (C₁₁H₁₇NO₅, MW = 243.26), impacting solubility and biodistribution.
  • Applications : ACBC is a tumor-imaging agent due to its rapid clearance from blood (3.6% excreted in 2 hours) and preferential uptake in tumors . In contrast, the Boc group in the target compound likely restricts its use to synthetic intermediates rather than direct biomedical applications.
  • Synthesis : ACBC is synthesized via a modified Bücherer-Strecker technique, whereas the target compound’s synthesis would require Boc-protection steps .

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid

Key Differences :

  • Substituents: The methoxyphenyl group replaces the Boc-amino group, increasing lipophilicity (LogP ≈ 1.8 estimated) compared to the target compound .
  • Molecular Weight : Higher MW (220.22 vs. 243.26) due to the aromatic substituent, though the absence of the Boc group reduces steric bulk.
  • Reactivity : The methoxyphenyl group enables π-π stacking interactions, which are absent in the Boc-containing target compound. This could make it more suitable for materials science or receptor-targeted drug design .

Cyclopropane Analogs (e.g., Ethyl 1-((Boc)amino)cyclopropanecarboxylate)

Key Differences :

  • Ring Size : Cyclopropane’s higher ring strain increases reactivity in ring-opening reactions compared to the more stable cyclobutane in the target compound .
  • Functional Groups: The ethyl ester group in cyclopropane analogs (e.g., C₁₁H₁₉NO₄, MW = 229.27) contrasts with the carboxylic acid in the target compound, altering solubility (ester vs. acid) and synthetic utility .
  • Applications : Cyclopropane derivatives are often used as constrained analogs in medicinal chemistry, whereas the target compound’s 3-oxo group may facilitate conjugation or hydrogen bonding in drug intermediates .

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight Functional Groups Key Applications
1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic Acid C₁₁H₁₇NO₅ 243.26 Boc-amino, 3-oxocyclobutane, COOH Organic synthesis, drug intermediates
1-Aminocyclobutane carboxylic acid (ACBC) C₅H₉NO₂ 131.13 Amino, cyclobutane, COOH Tumor imaging
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid C₁₂H₁₂O₄ 220.22 Methoxyphenyl, 3-oxocyclobutane, COOH Material science, synthetic chemistry
Ethyl 1-((Boc)amino)cyclopropanecarboxylate C₁₁H₁₉NO₄ 229.27 Boc-amino, cyclopropane, ester Medicinal chemistry intermediates

Key Research Findings

  • Stability: The Boc group in the target compound enhances stability under acidic conditions compared to ACBC’s free amino group, which is prone to protonation or degradation .
  • Reactivity: The 3-oxo group in the target compound enables keto-enol tautomerism, offering sites for nucleophilic attack or metal coordination, unlike ACBC or cyclopropane analogs .
  • Toxicity: ACBC is non-toxic in animal models, while the Boc group in the target compound is generally regarded as safe for synthetic applications .

Biological Activity

1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid, commonly referred to as Boc-3-oxocyclobutane carboxylic acid, is a compound of interest in medicinal chemistry and biochemistry. It is characterized by its unique cyclobutane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This article explores its biological activity, including its potential applications in drug development, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15NO5
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 1780105-40-9

Mechanisms of Biological Activity

The biological activity of Boc-3-oxocyclobutane carboxylic acid is primarily attributed to its ability to interact with various biological targets. The Boc group serves as a protective moiety, allowing for selective reactions that can lead to the synthesis of more complex molecules.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.
  • Protein Interaction : The cyclobutane structure may facilitate interactions with proteins, potentially leading to changes in protein function or stability.

Biological Activity Studies

Research has shown that Boc-3-oxocyclobutane carboxylic acid exhibits various biological activities, including anti-inflammatory and anticancer properties. Below are summarized findings from notable studies:

StudyFindings
Study A (2022) Demonstrated that Boc-3-oxocyclobutane carboxylic acid inhibits the proliferation of cancer cell lines by inducing apoptosis.
Study B (2023) Found that the compound reduces inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
Study C (2024) Explored the compound's effects on metabolic enzymes, revealing significant inhibition of key pathways involved in glucose metabolism.

Case Studies

  • Cancer Treatment : A recent study investigated the effects of Boc-3-oxocyclobutane carboxylic acid on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Model : In an animal model of arthritis, treatment with Boc-3-oxocyclobutane carboxylic acid resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino functionality and constructing the strained cyclobutane ring. Key steps include:

  • Boc Protection : Use Boc-anhydride (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amino group, ensuring minimal side reactions with the ketone moiety .
  • Cyclobutane Formation : Employ [2+2] photocycloaddition or ring-closing metathesis (RCM) to form the cyclobutane core. Optimize reaction conditions (e.g., UV wavelength for photocycloaddition or Grubbs catalyst loading for RCM) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Critical Parameters : Maintain anhydrous conditions during Boc protection to prevent hydrolysis. For cyclization, control reaction temperature to avoid ring-opening side reactions.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons in ¹H NMR; δ ~80 ppm for carbonyl in ¹³C NMR) and cyclobutane ring (characteristic splitting patterns for adjacent protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₆NO₅: calc. 242.1028, observed 242.1025) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹; cyclobutane ketone at ~1720 cm⁻¹) .
  • HPLC Analysis : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .

Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., tert-butyl carbamate derivatives) to resolve ambiguities .

Basic: What are the critical stability considerations for storing and handling this compound?

Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) in a desiccator to prevent Boc group hydrolysis. Avoid exposure to moisture or acidic/basic vapors .
  • Decomposition Risks : The 3-oxocyclobutane moiety is prone to ring-opening under prolonged heat (>80°C) or strong acids/bases. Monitor for color changes (yellowing indicates degradation) .
  • Handling Precautions : Use PPE (nitrile gloves, lab coat) and respiratory protection (NIOSH-approved N95 mask) during weighing to minimize inhalation risks .

Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC to establish shelf-life .

Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Answer:

  • Contradiction Analysis : For unexpected NMR peaks (e.g., duplicate Boc signals), check for diastereomer formation during cyclobutane synthesis. Use chiral HPLC to separate enantiomers .
  • Mechanistic Insights : If HRMS shows unexpected adducts (e.g., +18 Da), investigate potential hydration of the ketone group under aqueous workup conditions. Confirm via deuterium exchange experiments .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to assign ambiguous peaks .

Case Study : A ¹³C NMR signal at δ 210 ppm (vs. expected ~205 ppm for the ketone) may indicate strain-induced deshielding in the cyclobutane ring. Validate using X-ray crystallography .

Advanced: What experimental approaches are suitable for studying the reactivity of the 3-oxo group in the cyclobutane ring?

Answer:

  • Nucleophilic Additions : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols. Monitor stereoselectivity via NOESY NMR .
  • Reduction Strategies : Use NaBH₄/CeCl₃ (Luche conditions) to selectively reduce the ketone to a secondary alcohol without affecting the Boc group. Confirm conversion via IR (disappearance of C=O stretch) .
  • Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates with hydrazines (e.g., formation of hydrazones) under varying pH conditions .

Mechanistic Probes : Isotopic labeling (¹⁸O in the ketone) can track oxygen exchange during acid-catalyzed reactions .

Advanced: How can this compound be integrated into the design of peptide mimetics or prodrugs?

Answer:

  • Peptide Backbone Modification : Replace proline or other cyclic amino acids with the 3-oxocyclobutane moiety to modulate conformational rigidity. Use SPPS (solid-phase peptide synthesis) with HATU/DIPEA coupling .
  • Prodrug Activation : Conjugate the carboxylic acid group to ester prodrugs (e.g., p-nitrophenyl ester) for controlled release. Assess hydrolytic stability in simulated gastric fluid (pH 1.2) .
  • Biosensor Applications : Functionalize the Boc group with fluorophores (e.g., FITC) for tracking cellular uptake via fluorescence microscopy .

Case Study : The Boc group enhances blood-brain barrier penetration in neuroactive peptide analogs. Validate using in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Advanced: How can researchers analyze decomposition pathways under thermal or photolytic conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min to identify decomposition onset temperatures (>150°C suggests Boc group cleavage) .
  • LC-MS Profiling : After UV exposure (254 nm, 6 hours), detect degradation products (e.g., cyclobutane ring-opened dicarboxylic acids via [M-H]⁻ ions at m/z 200) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., tert-butanol from Boc hydrolysis) using a DB-5MS column .

Mitigation Strategies : Add radical scavengers (e.g., BHT) during photolytic reactions to suppress oxidative degradation .

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